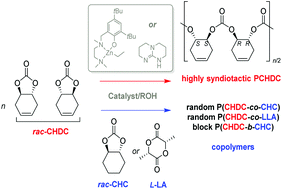Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts†
Polymer Chemistry Pub Date: 2015-01-05 DOI: 10.1039/C4PY01713G
Abstract
The ring-opening polymerization (ROP) of trans-1,4-cyclohexadiene carbonate (CHDC) has been investigated computationally and experimentally. DFT computations indicate that ring-opening of CHDC is thermodynamically possible, yet to a lesser extent than that of trans-cyclohexene carbonate (CHC). Effective homopolymerizations of rac-CHDC and simultaneous or sequential copolymerizations of rac-CHDC with rac-CHC and L-LA were achieved with a diaminophenolate zinc-based complex ([(NNO)ZnEt]) or a guanidine (TBD) associated with an alcohol. These ROP reactions, which confirmed the lower reactivity of rac-CHDC vs. rac-CHC, especially in homopolymerization, proceeded without any decarboxylation. Quite uniquely, highly syndiotactic PCHDC was obtained from ROP of rac-CHDC with both the zinc- and TBD-based catalysts, as revealed by 13C{1H} NMR studies. The prepared homopolymers and block or random copolymers were characterized by 1H, 13C{1H} NMR, MALDI-ToF MS, SEC and DSC techniques.


Recommended Literature
- [1] Breast tumor-on-chip: from the tumor microenvironment to medical applications
- [2] Heavy metal detoxification by recombinant ferritin from Apostichopus japonicus
- [3] Comparing the strength of covalent bonds, intermolecular hydrogen bonds and other intermolecular interactions for organic molecules: X-ray diffraction data and quantum chemical calculations†
- [4] High mechanical strength bioactive wollastonite bioceramics sintered from nanofibers
- [5] Microchemical
- [6] Strain-based chemical sensing using metal–organic framework nanoparticles†
- [7] Coupling of nitroxyl radical as an electrochemical charging catalyst and ionic liquid for calcium plating/stripping toward a rechargeable calcium–oxygen battery†
- [8] Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts†
- [9] A label-free fluorescence method for actin detection based on DNA-templated silver nanoclusters
- [10] Anthracene-based indium metal–organic framework as a promising photosensitizer for visible-light-induced atom transfer radical polymerization†










